molecular formula C13H12O2S B1265678 Benzyl phenyl sulfone CAS No. 3112-88-7

Benzyl phenyl sulfone

Cat. No.: B1265678
CAS No.: 3112-88-7
M. Wt: 232.3 g/mol
InChI Key: FABCMLOTUSCWOR-UHFFFAOYSA-N
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Description

Benzyl phenyl sulfone is an organic compound with the molecular formula C₁₃H₁₂O₂S. It is characterized by the presence of a sulfone group (SO₂) bonded to a benzyl group (C₆H₅CH₂) and a phenyl group (C₆H₅). This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Benzyl phenyl sulfone plays a significant role in biochemical reactions, particularly in electrophilic reactions such as halogenation, alkylation, arylation, and coupling reactions . It is known to interact with various enzymes and proteins, facilitating these reactions. For instance, it can act as a reactive intermediate in Diels–Alder condensation with aldehydes and desulfonylation processes . These interactions highlight the compound’s versatility and importance in biochemical pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It exhibits cytotoxicity against several human cancer cell lines, including HeLa, MCF-7, HepG2, and SCC-15, while showing relatively low toxicity to normal cells . This indicates its potential as an antineoplastic agent. The compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can participate in free radical reactions, such as the free radical bromination of alkyl benzenes . The compound’s ability to stabilize benzylic carbocations through resonance is a key feature of its molecular mechanism . Additionally, it can undergo nucleophilic substitution and oxidation reactions, further demonstrating its reactivity and versatility.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can undergo phase changes and degradation under certain conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the need for careful monitoring of its stability and activity over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Toxicity studies have shown that the compound can exhibit adverse effects at high doses . It is crucial to determine the appropriate dosage to avoid toxic effects while maximizing its therapeutic potential. Threshold effects and dose-dependent responses have been observed, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s participation in catalytic desulfitative functionalizations and C–S bond functionalization reactions underscores its role in metabolic processes . Understanding these pathways is essential for elucidating its biochemical and pharmacological properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation . The compound’s log Kow value and water solubility estimates provide insights into its distribution properties . These factors are critical for understanding its bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within cells influences its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl phenyl sulfone can be synthesized through several methods. One common method involves the reaction of benzyl chloride with sodium phenylsulfinate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale reactions involving the same principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Benzyl phenyl sulfone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Bases like sodium hydroxide and potassium carbonate are commonly used.

Major Products:

    Oxidation: Benzyl phenyl sulfoxide and this compound.

    Reduction: Benzyl phenyl sulfide.

    Substitution: Various substituted benzyl phenyl sulfones depending on the nucleophile used.

Scientific Research Applications

Benzyl phenyl sulfone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a probe in studying enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl phenyl sulfone involves its ability to undergo various chemical transformations. Its sulfone group is highly reactive, allowing it to participate in oxidation, reduction, and substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile tool in chemical and biological research.

Comparison with Similar Compounds

    Benzyl phenyl sulfide: Similar structure but lacks the sulfone group, making it less reactive in oxidation reactions.

    Phenyl methyl sulfone: Similar sulfone group but different alkyl group, leading to different reactivity and applications.

    Diphenyl sulfone: Contains two phenyl groups bonded to the sulfone group, resulting in different chemical properties.

Uniqueness: Benzyl phenyl sulfone is unique due to its combination of a benzyl group and a phenyl group bonded to a sulfone group. This structure imparts specific reactivity patterns and makes it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

benzenesulfonylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABCMLOTUSCWOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10185059
Record name Benzene, ((phenylmethyl)sulfonyl)-, (9CI)
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Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3112-88-7
Record name [(Phenylmethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3112-88-7
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Record name Sulfone, benzyl phenyl
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Record name Benzyl phenyl sulfone
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Record name Benzene, ((phenylmethyl)sulfonyl)-, (9CI)
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Record name [(phenylmethyl)sulphonyl]benzene
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Record name Benzyl phenyl sulfone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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